N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a heterocyclic compound featuring a benzothiazole core substituted with a methoxy group at position 6, connected via a butanamide linker to a 6-methoxy[1,2,4]triazolo[4,3-b]pyridazine moiety. The triazolo-pyridazine scaffold is associated with kinase inhibition and central nervous system (CNS) targeting due to its planar aromatic structure, which facilitates π-π interactions with biological targets . The methoxy substituents likely enhance solubility and modulate electronic properties, influencing binding affinity and metabolic stability.
Properties
Molecular Formula |
C18H18N6O3S |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H18N6O3S/c1-26-11-6-7-12-13(10-11)28-18(19-12)20-16(25)5-3-4-14-21-22-15-8-9-17(27-2)23-24(14)15/h6-10H,3-5H2,1-2H3,(H,19,20,25) |
InChI Key |
ZHSSZVOXNBAURE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)CCCC3=NN=C4N3N=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole and triazolopyridazine intermediates, which are then coupled through a series of reactions involving amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents such as EDCI or DCC. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogenation or nitration can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups results in amines.
Scientific Research Applications
N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may bind to a specific enzyme’s active site, blocking its activity and thereby affecting a metabolic pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with derivatives reported in recent literature. Key analogs include:
Substituent Variations on the Thiazole/Benzothiazole Ring
- Target Compound: Features a 6-methoxy-1,3-benzothiazole group.
- 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[4-(4-pyridinyl)-1,3-thiazol-2-yl]butanamide (): Substitutes benzothiazole with a 4-(4-pyridinyl)-thiazole group. The pyridinyl substituent introduces a basic nitrogen, which may improve solubility or hydrogen-bonding capabilities .
- 4-(6-Methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N~1~-[4-(2-pyridyl)-1,3-thiazol-2-yl]butanamide (): Differs in the 2-pyridinyl substitution on the thiazole ring, altering electronic distribution and steric effects compared to the 4-pyridinyl analog .
Table 1: Structural and Molecular Comparison
Physicochemical and Pharmacokinetic Implications
- Hydrogen Bonding : Pyridinyl groups (in analogs) introduce hydrogen-bond acceptors, which could improve target engagement in polar active sites .
- Metabolic Stability: Methoxy groups generally reduce metabolic degradation by blocking cytochrome P450 oxidation sites, suggesting improved stability for the target compound compared to non-methoxy analogs .
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